molecular formula H2O2Pd B6289060 Palladium(II) oxide monohydrate CAS No. 64109-12-2

Palladium(II) oxide monohydrate

Cat. No.: B6289060
CAS No.: 64109-12-2
M. Wt: 140.43 g/mol
InChI Key: CJCUJYURPLYQOL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Palladium Oxide Research

The study of palladium and its compounds dates back to the early 19th century, with William Hyde Wollaston's discovery of the element in 1802. wikipedia.org Research into palladium oxides for catalytic applications followed, with early preparations involving the heating of palladium sponge metal in oxygen or the reaction of palladium salts with nitrates. wikipedia.orgorgsyn.org

The development of hydrated forms of palladium oxide, prepared by precipitation from aqueous solutions, marked a significant advancement. wikipedia.orgchemicalbook.com This method allowed for the creation of materials with different properties compared to their anhydrous counterparts, notably increased solubility in acids, which is dependent on the water content. wikipedia.org The evolution of research has been driven by the quest for more efficient and selective catalysts for a wide array of chemical transformations. mdpi.com

Significance of Palladium(II) Oxidation State in Catalysis and Materials Science

The +2 oxidation state is a common and crucial state for palladium in catalysis. catalysis.blog Palladium's ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), is fundamental to its catalytic activity in a vast number of organic reactions, including cross-coupling reactions, which were recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orgcatalysis.blog

In the context of palladium(II) oxide, the Pd(II) species is a key player. It acts as a Lewis acid, activating substrates for nucleophilic attack in reactions like the Wacker oxidation. nih.gov The oxidation state of palladium on a catalyst's surface can significantly influence the reaction's selectivity and efficiency. For instance, studies have shown that an oxidized PdO surface can exhibit better performance and selectivity in the direct synthesis of hydrogen peroxide compared to a reduced metallic palladium surface. acs.org The presence of Pd(II) is considered critical for the selective formation of hydrogen peroxide, as the metallic Pd(0) state is known to be an effective catalyst for its degradation. manchester.ac.uk

The significance of the Pd(II) state extends to materials science, where palladium(II) oxide is used in the fabrication of gas sensors and as a precursor for other advanced materials. chemicalbook.comcrimsonpublishers.com The controlled synthesis of palladium-based nanomaterials with specific oxidation states is a key area of research for developing materials with tailored catalytic and electronic properties. acs.org

Overview of Hydrated Metal Oxides in Contemporary Chemistry

Hydrated metal oxides, also known as hydrous oxides, are a class of inorganic compounds containing a metal, oxide, and bound water. wikipedia.org These materials are distinct from metal hydroxides, though they can be formed through the hydrolysis of metal ions. mdpi.com Hydrated metal oxides are often amorphous or poorly crystalline, which can result in high surface areas and a porous nature. wikipedia.org

In contemporary chemistry, hydrated metal oxides are recognized for their importance in a variety of applications. annualreviews.org They serve as crucial intermediates in the synthesis of solid-state materials and are widely used as catalysts, sorbents, and in energy storage and conversion. wikipedia.organnualreviews.org The presence of water within their structure can facilitate ion transport, making them suitable for electrochemical applications such as supercapacitors and batteries. annualreviews.org

The surface chemistry of hydrated metal oxides is of particular interest. The surfaces of these materials can possess both acidic and basic properties, allowing them to participate in a range of surface reactions and interactions. acs.orggfredlee.com This makes them effective in applications like water treatment, where they can adsorb heavy metals and other contaminants. wikipedia.orggfredlee.com The study of hydrous transition metal oxides continues to be an active area of research, with a focus on understanding their structure-property relationships to design new materials with enhanced performance. annualreviews.org

Properties of Palladium(II) Oxide and its Hydrated Form

Property Palladium(II) Oxide (PdO) Palladium(II) Oxide Monohydrate (PdO·H₂O)
Formula PdO wikipedia.org PdO·H₂O funcmater.com
Molar Mass 122.42 g/mol wikipedia.org 140.43 g/mol nih.gov
Appearance Black or greenish-black powder wikipedia.orgfuncmater.com Yellow or brown powder wikipedia.orgsamaterials.com
Solubility in Water Insoluble wikipedia.org Insoluble fishersci.at

| Solubility in Acid | Insoluble in acids, slightly soluble in aqua regia wikipedia.orgfuncmater.com | Dissolves in acid wikipedia.org |

Key Applications of Palladium Compounds

Compound/Material Application
Palladium(II) oxide Catalytic hydrogenation in organic synthesis wikipedia.org
Palladium(II) oxide Gas sensing material for carbon monoxide chemicalbook.com
Palladium on various supports Heterogeneous catalysts for various reactions wikipedia.org

Properties

IUPAC Name

oxopalladium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H2O.O.Pd/h1H2;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CJCUJYURPLYQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O=[Pd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583442
Record name Oxopalladium--water (1/1)
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Molecular Weight

140.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64109-12-2, 58516-59-9
Record name Palladium oxide (PdO), hydrate
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Record name Oxopalladium--water (1/1)
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Record name Palladium oxide (PdO), hydrate
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Synthesis Methodologies for Palladium Ii Oxide Monohydrate

Solution-Based Precipitation Techniques

Solution-based precipitation is a common and straightforward method for synthesizing Palladium(II) oxide monohydrate. These techniques involve the formation of a solid precipitate from a solution.

The hydrolysis of palladium nitrate (B79036) (Pd(NO₃)₂) solutions is a widely used method to produce hydrated palladium oxide. wikipedia.orggoogle.com When palladium nitrate is dissolved in water, it undergoes hydrolysis, leading to the formation of a dark-yellow precipitate of hydrated palladium(II) oxide. wikipedia.org This process can be represented by the following reaction:

Pd(NO₃)₂ + 2H₂O → PdO·H₂O↓ + 2HNO₃

The final pH of the solution after precipitation is typically around 4. mdpi.com The resulting hydrated oxide is soluble in acids. wikipedia.org It has been observed that dissolving palladium nitrate in water can spontaneously produce insoluble palladium oxide as extremely small nanoparticles. mdpi.com The proposed mechanism involves the hydration of the palladium cation to form a tetrahydrate aquacomplex, which then forms palladium hydroxide (B78521) and subsequently palladium oxide. mdpi.com

A study demonstrated that stable palladium oxide nanoparticles can be prepared by dissolving palladium nitrate in water at a concentration of approximately 10⁻⁴ M. The formation of these nanoparticles can be monitored using UV-visible absorption spectroscopy, which shows a characteristic band around 265 nm. mdpi.com

Another precipitation method involves the reaction of a soluble palladium compound with a strong base. wikipedia.org Adding an alkali, such as sodium hydroxide (NaOH), to a solution of a palladium salt like palladium nitrate results in the precipitation of the hydrated oxide. wikipedia.orghomescience.net

For example, the reaction with sodium hydroxide can be written as:

Pd(NO₃)₂ + 2NaOH → Pd(OH)₂↓ + 2NaNO₃ guidechem.com

The resulting palladium(II) hydroxide is essentially the hydrated form of palladium(II) oxide. It is described as a brown precipitate. homescience.net Interestingly, palladium hydroxide exhibits amphoteric properties, meaning it can dissolve in a large excess of a strong base to form a yellow solution. homescience.net

Interactive Data Table: Solution-Based Precipitation Methods

PrecursorReagentProductObservations
Palladium NitrateWater (Hydrolysis)This compoundDark-yellow precipitate forms. wikipedia.org
Palladium NitrateSodium HydroxidePalladium(II) hydroxideBrown precipitate forms. homescience.net

Thermal Decomposition Routes

Thermal decomposition involves heating a precursor compound to induce its decomposition into the desired product.

Heating palladium salts such as palladium nitrate or palladium chloride can lead to the formation of palladium(II) oxide. The hydrated form can be obtained under specific conditions or as an intermediate.

The thermal decomposition of palladium nitrate yields palladium oxide, nitrogen dioxide, and oxygen. guidechem.com The reaction is as follows:

2Pd(NO₃)₂ → 2PdO + 4NO₂↑ + O₂↑

This decomposition is reported to occur at temperatures around 350°C. guidechem.comresearchgate.net One study mentions that calcining palladium nitrate in air at 350°C for 2 hours is sufficient to decompose the salt into its corresponding oxide. researchgate.net Another source indicates that pyrolysis of palladium nitrate affords palladium oxide. wikipedia.org

The thermal decomposition of palladium chloride to form palladium oxide is also possible, often in the presence of an oxidizing agent like potassium nitrate. wikipedia.org However, direct decomposition of palladium chloride at high temperatures (590-740 °C) can be unreliable and may produce impurities. stackexchange.com

Palladium(II) oxide can be prepared by heating palladium sponge metal in the presence of oxygen. wikipedia.org This process typically occurs at around 350°C and results in a black powder of anhydrous palladium oxide. wikipedia.org

2Pd + O₂ → 2PdO

While this method directly yields the anhydrous form, it is a fundamental route to palladium oxide. To obtain the monohydrate, subsequent hydration steps would be necessary. Palladium metal, when heated to 800°C, will also produce a layer of palladium(II) oxide. wikipedia.org

Interactive Data Table: Thermal Decomposition Parameters

PrecursorDecomposition TemperatureProduct
Palladium Nitrate~350°C guidechem.comresearchgate.netPalladium(II) oxide guidechem.com
Palladium Chloride with KNO₃600°C wikipedia.orgPalladium(II) oxide wikipedia.org
Palladium Sponge350°C wikipedia.orgPalladium(II) oxide wikipedia.org

Green Chemistry Approaches

Green chemistry focuses on developing environmentally benign synthesis methods. For palladium oxides, this often involves using plant extracts or other biological materials as reducing and capping agents. While much of the research in this area focuses on palladium nanoparticles (PdNPs), the principles can be extended to the synthesis of its oxides.

Phytosynthesis, the use of plant extracts, is a promising green method. nih.gov Plant extracts are rich in bioactive compounds like phenols, flavonoids, and alkaloids that can reduce metal ions and stabilize the resulting nanoparticles. nih.gov For instance, the synthesis of palladium nanoparticles has been achieved using extracts from Camellia sinensis (white tea) and Origanum vulgare L.. mdpi.commdpi.com In these processes, the plant extract is mixed with a solution of a palladium salt, such as palladium chloride (PdCl₂), and the reduction of Pd(II) ions to Pd(0) is observed. mdpi.com

While these methods primarily aim for metallic palladium nanoparticles, the interaction between the palladium precursor and the organic molecules in the plant extract can sometimes lead to the formation of palladium oxide intermediates or surface layers. For example, it has been noted that the interaction between palladium atoms and graphene oxide can lead to the formation of a PdO interlayer. dtu.dk This suggests that under certain conditions, green synthesis routes could be adapted to favor the formation of this compound.

Nanostructure Synthesis and Morphology Control

Controlling the size, shape, and structure of palladium oxide at the nanoscale is critical for its application in catalysis and sensing. Various synthesis techniques have been developed to produce specific morphologies, from colloidal nanoparticles to thin films.

Colloidal suspensions of palladium oxide nanoparticles can be prepared through simple and efficient methods. One straightforward approach involves dissolving palladium nitrate (Pd(NO₃)₂) in water at a concentration of approximately 10⁻⁴ M. mdpi.com This process leads to the spontaneous formation of stable, small, and mostly monodisperse palladium oxide nanoparticles with an average diameter of 2.2 nm. mdpi.com

The proposed mechanism for this synthesis begins with the hydration of the Pd(II) cation, forming a tetrahydrate aqua complex. mdpi.com This complex subsequently yields palladium hydroxide, which then converts to palladium(II) oxide (PdO). mdpi.com Characterization confirms that the resulting colloidal nanoparticles are predominantly composed of Pd(II) oxide, with a minor component of a hydrated palladium oxide species where PdO is strongly coordinated to water. mdpi.com The stability of this colloidal dispersion is validated by zeta-potential measurements, which show a peak at +35 mV, indicating a surface charge sufficient to prevent agglomeration. mdpi.com

Table 2: Synthesis and Characteristics of Colloidal Palladium Oxide Nanoparticles

Precursor Method Concentration Average Particle Size Key Finding Reference

The fabrication of thin films and coatings of palladium-based materials is essential for applications in electronics and optical sensors. chemicalbook.comnih.gov Methods such as Physical Vapor Deposition (PVD) and sol-gel techniques are commonly employed to produce these films. nih.gov

Electrophoretic Deposition (EPD) is a technique used to form films and coatings from a colloidal suspension. nih.gov The process relies on the movement of charged particles suspended in a liquid under the influence of an electric field, causing them to deposit onto a conductive substrate. nih.gov

The fundamental steps of EPD involve:

Suspension Preparation: Dispersing the desired particles (e.g., palladium oxide nanoparticles) in a suitable liquid medium.

Charging: Ensuring the particles carry a surface charge. For neutral particles or polymers, surfactants or other charging agents can be added to facilitate this. nih.gov

Electrophoretic Migration: Applying a DC electric field across the suspension, which causes the charged particles to migrate towards the oppositely charged electrode.

Deposition: The particles accumulate on the electrode, forming a coherent and uniform film.

This method is highly versatile and can be adapted to create nanostructured coatings for various applications. nih.govelectrophoretic-deposition.com

Hydrothermal and sol-gel methods are powerful wet-chemical techniques for synthesizing oxide materials with controlled structures.

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. As demonstrated in the bio-inspired synthesis of a PdO network on graphene, a hydrothermal step at 180°C was essential for the assembly of microbially-reduced palladium intermediates into the final, ordered two-dimensional structure. dtu.dk

The sol-gel method is a widely used process for creating inorganic nanomaterials. mdpi.com It typically involves the following stages:

Sol Formation: A colloidal solution, or 'sol', is formed through the hydrolysis and condensation of precursors, such as a metal alkoxide and a metal salt. For palladium-silica composites, tetraethyl orthosilicate (B98303) (TEOS) and palladium(II) nitrate dihydrate can be used. hrpub.org

Gelation: The sol evolves into a continuous solid network, or 'gel', which contains the remaining solvent.

Drying and Calcination: The gel is dried to remove the solvent and then heat-treated (calcined) to densify the material and form the final crystalline oxide. hrpub.org

This method allows for the synthesis of materials like Pd/SiO₂ nanocomposites and silica (B1680970) thin films doped with palladium nanoparticles. hrpub.orgmdpi.com Nanocrystalline PdO particles have also been synthesized via sol-gel transformations from specific palladium precursor complexes. researchgate.net

Table 3: Comparison of Sol-Gel Synthesis for Palladium-Containing Materials

Precursors Product Synthesis Details Reference
Pd(II) nitrate dihydrate, TEOS Pd/SiO₂ nanocomposite Hydrolysis and condensation to form a Pd/silica sol, followed by drying and calcination. hrpub.org
[Cl₂PdL]* Pd@PdO core-shell & PdO nanoparticles Aqueous sol-gel transformation of the precursor complex. researchgate.net
Palladium(II) chloride, TEOS Pd nanoparticles in SiO₂ thin films Sol prepared and deposited via spin-coating, followed by heat treatment. mdpi.com

*L = 8-(2-pyridylmethoxy)quinoline

Thin Film and Coating Fabrication

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced thin-film deposition techniques that can be utilized to create films of palladium oxide. While these methods primarily produce anhydrous palladium(II) oxide (PdO), the subsequent hydration to form this compound can occur as a post-deposition step.

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For PdO film deposition, a volatile palladium precursor, such as an organometallic palladium compound, is introduced into a reaction chamber. This precursor then decomposes on a heated substrate, forming a thin film of PdO.

Atomic Layer Deposition (ALD) offers a more refined approach to thin-film deposition, allowing for atomic-level control over the film's thickness and conformity. This technique involves sequential, self-limiting surface reactions. In a typical ALD process for PdO, a palladium precursor is introduced and chemisorbs onto the substrate. After purging the excess precursor, an oxygen source, such as ozone or water vapor, is introduced, reacting with the adsorbed precursor to form a monolayer of PdO. This cycle is repeated to build the film layer by layer. ALD can produce highly uniform and conformal films, even on complex 3D structures. For instance, palladium thin films have been successfully grown using a thermal ALD process with Palladium(II) hexafluoroacetylacetonate (Pd(hfac)₂) and O₃ as precursors at temperatures between 180 to 220 °C. researchgate.net The resulting metallic palladium films are highly uniform and free of fluorine contamination. researchgate.net

Sputtering Techniques

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material due to bombardment by energetic particles. scispace.com This method is widely used for depositing thin films of various materials, including palladium and palladium oxide.

In a typical sputtering process for palladium oxide, a palladium target is placed in a vacuum chamber with a substrate. An inert gas, usually argon, is introduced and ionized to create a plasma. The ions from the plasma are accelerated towards the target, and upon impact, they dislodge palladium atoms. These atoms then travel and deposit onto the substrate, forming a thin film. To create palladium oxide films, a reactive gas like oxygen is introduced into the chamber along with the argon. This process, known as reactive sputtering, allows for the formation of palladium oxide directly on the substrate. The properties of the resulting film, such as its crystallinity and stoichiometry, can be controlled by adjusting parameters like the oxygen partial pressure and substrate temperature. researchgate.net

Ion or Electron Beam-Induced Deposition (IBID)

Ion Beam-Induced Deposition (IBID) and Electron Beam-Induced Deposition (EBID) are high-precision techniques for fabricating nanoscale structures. These methods employ a focused beam of ions or electrons to decompose precursor molecules adsorbed on a substrate surface, leading to localized material deposition. rsc.org

In the context of palladium-containing structures, a gaseous organometallic palladium precursor is introduced into a high-vacuum chamber. The focused ion or electron beam is then scanned across the substrate, causing the precursor molecules to decompose and deposit material in a specific pattern. rsc.orgrsc.org However, this direct-write process often results in deposits containing a mixture of palladium and carbonaceous material from the precursor ligands. To obtain pure palladium oxide, a subsequent annealing step in an oxygen atmosphere is typically necessary to oxidize the palladium and remove carbon impurities.

Mechanistic Understanding of Formation Pathways

Hydration of Palladium Cations and Hydroxide Intermediates

The formation of this compound in aqueous solutions is a process driven by the hydrolysis of palladium(II) cations. When a palladium salt like palladium(II) nitrate (Pd(NO₃)₂) is dissolved in water, the palladium cation (Pd²⁺) becomes hydrated, forming a tetra-aqua palladium(II) complex, [Pd(H₂O)₄]²⁺. mdpi.com

This aqua-complex then undergoes hydrolysis, where water molecules coordinated to the palladium ion are deprotonated, leading to the formation of hydroxide intermediates. mdpi.com This process is highly dependent on the pH of the solution. As the pH increases, the equilibrium shifts towards the formation of palladium hydroxide species. This can ultimately lead to the precipitation of palladium(II) hydroxide, which is structurally equivalent to this compound (PdO·H₂O). mdpi.comguidechem.com The freshly precipitated, hydrated form of the oxide is soluble in acid. guidechem.comwikipedia.org

Role of Precursor Chemistry in Morphology and Phase Purity

The choice of the palladium precursor and the reaction conditions significantly influences the morphology, particle size, and phase purity of the resulting this compound. crimsonpublishers.com Different precursors can lead to variations in the final product due to their differing chemistries.

For example, using palladium(II) chloride as a precursor can sometimes lead to the incorporation of chloride ions into the final product if not washed thoroughly. guidechem.com On the other hand, the thermal decomposition of palladium(II) nitrate is another pathway to obtain palladium(II) oxide powders. crimsonpublishers.com The morphology and purity of the final product are also affected by factors such as the rate of addition of any precipitating agent, the reaction temperature, and the final pH of the solution. Controlled precipitation conditions generally lead to more uniform and crystalline products.

The table below summarizes the impact of different precursors on the synthesis of this compound.

PrecursorSynthesis MethodKey ConsiderationsResulting Product Characteristics
Palladium(II) NitrateHydrolysis and precipitation in aqueous solution. wikipedia.orgThe nitrate ions are relatively non-coordinating and can be easily washed from the final product.Can produce high-purity this compound with tunable morphology depending on reaction conditions. crimsonpublishers.com
Palladium(II) ChloridePrecipitation from an acidic solution by neutralization with a base. guidechem.comPotential for chloride ion contamination in the final product if not washed extensively.The morphology and purity can be influenced by the presence of chloride ions.
Organometallic Palladium CompoundsChemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), Ion/Electron Beam-Induced Deposition (IBID/EBID). rsc.orgresearchgate.netRequires volatile and thermally stable precursors. The decomposition process can sometimes leave carbon impurities.Primarily forms anhydrous PdO thin films; subsequent hydration is needed for the monohydrate. Purity depends on the complete removal of organic ligands.
Palladium MetalSputtering in a reactive oxygen atmosphere. researchgate.netA physical deposition method that allows for good control over film thickness and composition.Produces anhydrous PdO films. The monohydrate form would require a post-deposition hydration step.

Advanced Characterization Methodologies for Structural and Electronic Elucidation

Spectroscopic Techniques for Chemical Speciation and Bonding Analysis

Spectroscopy offers powerful, non-destructive methods to investigate the chemical composition, oxidation states, and bonding environments within palladium(II) oxide monohydrate.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in determining the oxidation state of palladium.

In the analysis of palladium oxide materials, the Pd 3d region of the XPS spectrum is of particular interest. It typically shows a doublet corresponding to the Pd 3d₅/₂ and Pd 3d₃/₂ spin-orbit components. For Pd(II) oxide, these peaks are located at binding energies higher than those for metallic palladium (Pd(0)).

Research on colloidal nanoparticles has identified predominant peaks corresponding to Pd(II) oxide. researchgate.net For instance, one study reported peaks at approximately 337.1 eV and 342.5 eV for metallic Pd, while peaks for Pd²⁺ species, likely in the form of PdO, were observed at higher binding energies of around 338.3 eV and 343.7 eV. samaterials.com Another investigation on colloidal nanoparticles identified a peak at 339.0 eV which was attributed to either palladium(II) hydroxide (B78521) (Pd(OH)₂) or a hydrated palladium oxide species. researchgate.net The presence of oxygen is confirmed by the O 1s spectrum, which can also provide insights into the nature of the oxide and the presence of hydroxyl or water molecules. researchgate.net

Table 1: Representative XPS Pd 3d Binding Energies

SpeciesPd 3d5/2 Binding Energy (eV)Pd 3d3/2 Binding Energy (eV)Reference
Metallic Pd (Pd0)~335.9~341.2 samaterials.com
Palladium(II) oxide (PdO)~338.3~343.7 samaterials.com
Hydrated Palladium Oxide / Pd(OH)2~339.0 (unresolved doublet) researchgate.net

Raman Spectroscopy and Vibrational Mode Assignment

Raman spectroscopy is a powerful technique for probing the vibrational modes of a material, providing a fingerprint of its crystal structure and chemical bonding. For palladium(II) oxide, the anhydrous form (PdO) exhibits a characteristic Raman spectrum. The most intense peak for bulk PdO is typically observed around 650 cm⁻¹, which is assigned to the B₁g vibrational mode of the tetragonal PdO structure. researchgate.netmdpi.com

The presence of water in this compound significantly influences the Raman spectrum. Studies have shown that for PdO nanoparticles, in addition to the main peak at 650 cm⁻¹, a secondary band can appear at a lower wavenumber, around 625-638 cm⁻¹. researchgate.netresearchgate.net This feature is often attributed to the interaction of PdO with water molecules. Density Functional Theory (DFT) calculations support this assignment, suggesting that the bands at 625 and 647 cm⁻¹ arise from the Pd-O stretching mode mixed with the H-O-H bending mode of a strongly coordinated water molecule. researchgate.net The presence of PdO is also confirmed in composite materials, where its Raman modes become more pronounced with specific treatments like annealing. pascal-man.com

Table 2: Key Raman Bands for Palladium Oxide Species

Wavenumber (cm-1)AssignmentSpeciesReference
~650B1g mode (Pd-O stretch)Anhydrous PdO researchgate.netmdpi.com
~625 - 638Pd-O stretch mixed with H₂O bendingHydrated PdO researchgate.netresearchgate.net

UV-Visible Absorption Spectroscopy for Nanoparticle Formation and Stability

UV-Visible (UV-Vis) absorption spectroscopy is a valuable tool for monitoring the formation and stability of palladium oxide nanoparticles in solution, which are often hydrated. The technique is based on the absorption of ultraviolet or visible light by the material, which causes electronic transitions.

The formation of palladium oxide nanoparticles from precursors like palladium nitrate (B79036) in an aqueous solution can be tracked by the growth of a characteristic absorption band. researchgate.net Studies have shown a strong UV-Vis absorption peak for Pd colloidal solutions at approximately 264-265 nm, which is attributed to highly dispersed palladium oxide. researchgate.netresearchgate.net The stability of the nanoparticles can be assessed by monitoring the absorption spectrum over time; a stable spectrum indicates that the nanoparticles are no longer growing or agglomerating. researchgate.net While palladium(II) ions in solution can show absorption in the 400-600 nm range, the formation of Pd(0) nanoparticles is indicated by the loss of this band. researchgate.net The exact position of the absorption peak can be influenced by the size and shape of the nanoparticles.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. This technique is particularly useful for identifying the presence of specific functional groups. In the context of this compound, FT-IR is essential for confirming the presence of water molecules.

The FT-IR spectrum of a hydrated compound will exhibit characteristic bands related to the vibrations of water. These include a broad absorption band in the region of 3000-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecules, and a bending vibration (δ(H₂O)) typically found around 1600-1630 cm⁻¹. researchgate.net The presence of these bands provides direct evidence of hydration. Furthermore, the Pd-O lattice vibrations are expected in the far-infrared region, with one study on PdO nanoparticles reporting a band at 438 cm⁻¹ attributed to the bending vibration of the lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ligations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific nuclei. While direct NMR studies on pure this compound are not widely reported, ¹H NMR spectroscopy is invaluable for characterizing palladium complexes that include water as a ligand.

In the ¹H NMR spectra of palladium(II) complexes, the presence of coordinated water molecules can be identified by a distinct signal. For example, a signal observed at 3.59 ppm in the spectrum of a Pd(II) complex was attributed to the presence of a water molecule in its structure. researchgate.net The chemical shift of water protons can vary depending on their environment, including the nature of the metal center and other ligands present. For solid-state analysis, specialized techniques would be required to study the protons in the water of hydration. While ¹⁰⁵Pd NMR is technically possible, it is a challenging nucleus to study due to its low gyromagnetic ratio and quadrupolar nature, and such studies on palladium oxides are not common. pascal-man.com

Diffraction Methods for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and phase purity of materials. For this compound, XRD is used to identify the crystal structure of the palladium oxide core and to assess its crystallinity and particle size.

Anhydrous palladium(II) oxide (PdO) crystallizes in a tetragonal structure (space group P4₂/mmc). nih.gov Its XRD pattern shows characteristic diffraction peaks, with the most intense peak corresponding to the (101) plane, typically observed at a 2θ value of around 33.8°. researchgate.net Other significant peaks for tetragonal PdO are found at 2θ values corresponding to the (110), (102), and (200) planes. researchgate.net The presence of these sharp peaks confirms the crystalline nature of the material.

When palladium oxide is in the form of nanoparticles, the diffraction peaks may be broadened. The average crystallite size can be estimated from the peak broadening using the Scherrer equation. researchgate.net In studies of nanoparticles formed from aqueous solutions, XRD patterns confirm the presence of PdO, sometimes alongside precursors like palladium nitrate if the reaction is incomplete. researchgate.net The technique is crucial for distinguishing between the metallic Pd phase and the PdO phase, as they have distinct diffraction patterns. researchgate.net

Table 3: Principal XRD Peaks for Tetragonal PdO

2θ (°) (for Cu Kα radiation)(hkl) PlaneReference
~33.8(101) researchgate.net
~41.9(110) researchgate.net
~54.7(112) researchgate.net
~60.2(102) researchgate.net

X-ray Diffraction (XRD) for Bulk and Nanocrystalline Materials

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. For palladium oxides, XRD patterns can distinguish between different phases and provide information on crystallite size and strain. While specific XRD data for this compound is not extensively reported, analysis of the closely related anhydrous palladium(II) oxide (PdO) and palladium(II) hydroxide (Pd(OH)₂) provides valuable structural insights.

Anhydrous PdO typically exhibits a tetragonal crystal structure. wikipedia.org The XRD pattern of PdO shows characteristic diffraction peaks corresponding to its crystalline planes. In contrast, palladium hydroxide, which can be considered a fully hydrated form of the oxide, may present different diffraction patterns. The comparison of these patterns helps in understanding the structural changes occurring with hydration.

Research on palladium catalysts supported on materials like titania has shown XRD patterns that confirm the presence of palladium species. researchgate.net For instance, the XRD pattern of a 2% Pd@mTiO₂ catalyst indicated the presence of palladium peaks alongside the amorphous titania support. researchgate.net

Table 1: Representative XRD Data for Tetragonal PdO

2θ (degrees)Miller Indices (hkl)
~33.9(101)
~42.0(110)
~54.8(112)
~60.3(200)
~71.5(211)

Note: The peak positions can vary slightly depending on the experimental conditions and sample preparation.

High-Pressure X-ray Diffraction Studies

High-pressure X-ray diffraction studies reveal the structural behavior of materials under extreme conditions. Studies on anhydrous palladium(II) oxide (PdO) have shown that it undergoes a first-order phase transition at approximately 12 GPa. researchgate.net The high-pressure phase is also tetragonal but exhibits different compressibility along its crystallographic axes. researchgate.net

The zero-pressure cell parameters for the low-pressure phase of PdO are a=3.042(1) Å and c=5.351(3) Å. researchgate.net For the high-pressure phase, the cell parameters are a=2.982 Å and c=5.383 Å. researchgate.net The volume change associated with this transition is about 1.7%. researchgate.net It is suggested that the high-pressure phase may adopt a rocksalt structure that is tetragonally elongated due to the d⁸ electron configuration of palladium(II). researchgate.net

Electron Microscopy for Morphological and Nanoscale Architectural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and nanoscale features of materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. In the context of palladium oxide, TEM has been used to characterize nanoparticles. For instance, in a study on palladium oxide nanoparticles formed from an aqueous solution of palladium nitrate, TEM revealed the presence of small, mostly monodispersed nanoparticles with an average diameter of 2.2 nm. mdpi.com These nanoparticles were identified as being composed primarily of Pd(II) oxide, with a minority species of PdO strongly coordinated to water, which is analogous to the monohydrate. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is employed to examine the surface topography and morphology of materials. SEM images of palladium(II) oxide and palladium(II) hydroxide show distinct morphological features. researchgate.net While PdO can exhibit a more consolidated structure, Pd(OH)₂ may appear as agglomerates of smaller particles. researchgate.net The morphology of this compound is expected to be influenced by its synthesis method and degree of hydration.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and decomposition behavior of hydrated compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is expected to show a distinct mass loss corresponding to the removal of the water molecule of hydration. The brown hydrated oxide is known to convert to the black anhydrous oxide upon heating. wikipedia.org

Table 2: Theoretical TGA Data for the Dehydration of this compound

Temperature Range (°C)ProcessTheoretical Mass Loss (%)Resulting Product
>100Dehydration~12.8%PdO
>900Decomposition of PdOFurther mass lossPd metal

Electrochemical Characterization Techniques

Electrochemical methods are pivotal for understanding the redox properties and interfacial behavior of this compound, particularly in applications such as catalysis and sensing.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The resulting current is measured, providing information about the electrochemical processes occurring at the electrode surface.

For palladium compounds, CV reveals a series of oxidation and reduction peaks corresponding to the redox behavior of palladium. researchgate.net A typical cyclic voltammogram of palladium(II) in an acidic solution at a platinum electrode shows distinct peaks for the reduction of Pd(II) to Pd(0) and the subsequent oxidation of Pd(0) back to Pd(II). researchgate.net The presence of water and the formation of hydrated oxide layers significantly influence these processes. The hydration of the palladium cation leads to the formation of palladium hydroxide, which can then yield palladium oxide. mdpi.com

The CV of palladium often exhibits features related to the adsorption and desorption of hydrogen on the palladium surface, which is a key characteristic of this metal. researchgate.net The shape and position of the CV peaks can be affected by the pH of the electrolyte, the scan rate, and the nature of the electrode material. In alkaline solutions, the formation and dissolution of a passivating oxide layer on palladium surfaces can be observed.

Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique that offers advantages over CV by minimizing background charging currents. pineresearch.com This is achieved by applying a series of regular voltage pulses superimposed on a linearly increasing potential baseline and sampling the current just before and at the end of each pulse. pineresearch.com The difference in current is then plotted against the potential.

DPV is particularly useful for quantitative analysis due to its higher sensitivity and better resolution of peaks compared to CV. rsc.org In the context of palladium analysis, DPV can be employed for the sensitive detection of palladium ions in solution. researchgate.net The technique has been successfully used to study the electrochemical properties of materials incorporating palladium, demonstrating a linear relationship between peak current and concentration over a specific range. researchgate.net For instance, DPV has been used to analyze biofilms, where the redox peak currents can be correlated with the concentration of electroactive species like riboflavin, which can be secreted by certain bacteria. researchgate.net This high sensitivity makes DPV a valuable tool for trace analysis in environmental samples, such as river water. researchgate.net

Table 2: Comparison of CV and DPV for this compound Analysis
TechniquePrincipleInformation ObtainedPrimary Application for PdO·H₂O
Cyclic Voltammetry (CV)Linearly ramped potential, current measured.Redox potentials, reaction kinetics, surface processes (e.g., adsorption/desorption). researchgate.netresearchgate.netQualitative understanding of the redox behavior of the Pd(II)/Pd(0) couple and the influence of hydration.
Differential Pulse Voltammetry (DPV)Potential pulses on a linear ramp, differential current measured. pineresearch.comHigh sensitivity quantitative analysis, well-resolved peaks. rsc.orgTrace quantitative analysis of palladium or species interacting with palladium oxide surfaces.

Surface Science Techniques for Interfacial Understanding

The surface properties of this compound are critical to its performance in catalysis and other surface-mediated processes.

The chemical state of the palladium surface, particularly its degree of oxidation and hydration, plays a profound role in its reactivity. The formation of a hydrated oxide layer, PdO·nH₂O, can be achieved by precipitation from a palladium nitrate solution with an alkali. wikipedia.org This hydrated form is more susceptible to acid attack than its anhydrous counterpart. wikipedia.org

The interaction of water with palladium surfaces can lead to the formation of hydroxyl groups, which can inhibit certain catalytic reactions by blocking active sites. acs.org This effect has been studied in the context of methane (B114726) oxidation, where the presence of water postpones the formation of the active palladium oxide phase. acs.org Conversely, the presence of an oxide layer can be beneficial in other reactions. For example, density functional theory (DFT) calculations have shown that an oxidized PdO(101) surface exhibits better performance and selectivity for the direct synthesis of hydrogen peroxide compared to a reduced Pd(111) surface. manchester.ac.uk This is attributed to the weaker interaction between the PdO surface and reaction intermediates, which facilitates product desorption. researchgate.net

The stable form of palladium oxide nanoparticles can be prepared in an aqueous suspension, where the palladium cation hydrates to form a tetra-aqua complex, which then leads to the formation of palladium oxide. mdpi.com The presence of water can also lead to the formation of a strongly bound PdO/H₂O complex. mdpi.com Understanding the interplay between surface oxidation and hydration is therefore crucial for designing effective palladium-based catalysts.

Theoretical and Computational Investigations of Palladium Ii Oxide Monohydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational materials science due to its ability to calculate the properties of many-electron systems with a favorable balance of accuracy and computational cost. vcu.edu It is employed to investigate a wide array of ground-state properties for palladium-based systems. vcu.edukek.jp The methodology involves self-consistent solutions for ground-state energy and potential, providing a fundamental understanding of material behavior. vcu.edu

Computational MethodKey Findings for Palladium OxidesReference
DFT+U / DFT+U+VCorrectly predicts the experimental band gap, unlike conventional DFT which may incorrectly show metallic character. chemrxiv.org
DFT+U / DFT+U+VIdentifies that the conduction band arises from Pd 4dzx–O 2p and Pd 4dzx–O 2s anti-bonding interactions. chemrxiv.orgchemrxiv.org
DFT+U / DFT+U+VShows the valence band top is mainly composed of anti-bonding interactions of Pd 4dz2–O 2p and Pd 4dx2-y2–O 2p. chemrxiv.orgchemrxiv.org
DFTCalculates metal-ligand charge transfer, crucial for understanding bonding in hydrated systems. biointerfaceresearch.com

Prediction of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitations, which correspond to the absorption peaks observed in UV-Vis spectroscopy. biointerfaceresearch.com For palladium complexes, TD-DFT has been used to identify intra-ligand and metal-to-ligand charge transfer (MLCT) transitions. biointerfaceresearch.com Furthermore, DFT calculations can accurately predict vibrational frequencies (IR spectra) and rotational constants. nih.gov By comparing these computed spectra with experimental data, researchers can confirm the structure and bonding within the molecule. biointerfaceresearch.com For palladium(II) oxide monohydrate, this would involve calculating the vibrational modes associated with the Pd-O bond and the coordinated water molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Water Interaction

While DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. acs.org For this compound, MD simulations can model the movement and orientation of the water molecule relative to the palladium oxide lattice. mdpi.com These simulations treat atoms as classical particles moving according to a force field, allowing for the study of larger systems and longer timescales than are typically feasible with DFT. acs.org MD can reveal how the water molecule interacts with the PdO surface, including its vibrational and rotational motions and the potential for diffusion or exchange with other water molecules. mdpi.com Such simulations provide insight into the thermodynamic properties and conformational changes of the hydrated structure in a solvent environment. acs.org

Ab Initio Calculations for Fundamental Properties

Ab initio calculations, which are based on quantum mechanics from "first principles" without empirical parameters, are used to determine the fundamental properties of materials. tobreg.org DFT itself is a primary form of ab initio calculation used for condensed matter systems. kek.jptobreg.org These methods are employed to compute essential characteristics such as equilibrium lattice constants, bulk moduli, and formation energies. mdpi.com For palladium-based systems, ab initio studies have been used to compare the structural and electronic properties of different phases and compositions, such as palladium hydrides and alloys. tobreg.orgmdpi.com In the case of this compound, these calculations would provide benchmark data for its structural parameters, electronic band structure, and the density of states (DOS), forming a theoretical foundation for understanding its physical and chemical properties. kek.jptobreg.org

PropertyDescriptionRelevance to PdO·H₂O
Equilibrium Lattice ConstantsThe dimensions of the unit cell at minimum energy.Defines the fundamental crystal structure and density. mdpi.com
Formation EnergyThe energy change when a compound is formed from its constituent elements.Indicates the thermodynamic stability of the hydrated oxide. mdpi.com
Band Structure & Density of States (DOS)Describes the allowed electron energy levels and their distribution.Determines whether the material is a metal, semiconductor, or insulator and explains its electronic behavior. tobreg.org
Bulk ModulusA measure of a material's resistance to compression.Provides insight into the mechanical stiffness and stability of the compound. mdpi.com

Catalytic Applications of Palladium Ii Oxide Monohydrate

Hydrogenation Reactions

Palladium-based catalysts are a cornerstone of hydrogenation processes in synthetic chemistry, utilized for the reduction of various functional groups. stanford.edu These catalysts, including palladium on carbon (Pd/C) and platinum oxide (Adam's catalyst), operate by adsorbing hydrogen gas onto their extensive surface area, facilitating its addition to a substrate. stanford.edu

Hydrogenation of Organic Compounds

Palladium(II) oxide monohydrate serves as a catalyst for the hydrogenation of a wide array of organic compounds. funcmater.com The process typically involves the reduction of alkenes and alkynes to their corresponding saturated alkanes. This transformation is a thermodynamically favorable, exothermic reaction. libretexts.org The catalyst lowers the activation energy by providing a surface for the reaction to occur, where both the unsaturated compound and hydrogen are adsorbed. libretexts.org A simple and reproducible method for such hydrogenations involves the in-situ preparation of an active palladium(0) on carbon catalyst from palladium(II) acetate (B1210297) in methanol (B129727). nih.gov This method is effective for the hydrogenation of alkenes and alkynes under mild conditions. nih.gov

Selective Hydrogenation Processes

Selective hydrogenation is crucial when a molecule contains multiple reducible functional groups, and only a specific one is targeted. Palladium catalysts can exhibit remarkable selectivity. For instance, alkenes and alkynes are generally hydrogenated more readily than ketones and aldehydes. masterorganicchemistry.com This allows for the selective reduction of carbon-carbon multiple bonds without affecting carbonyl groups. masterorganicchemistry.com

The selectivity of palladium catalysts can be influenced by various factors, including the support material and the presence of catalyst poisons or promoters. The Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with lead, is a classic example of a catalyst designed for the selective hydrogenation of alkynes to cis-alkenes. tue.nl The poisoning of the catalyst surface deactivates it just enough to prevent the further reduction of the alkene to an alkane.

Recent advancements have focused on developing highly selective and environmentally benign hydrogenation processes. One such development is an electrochemistry-assisted selective hydrogenation process that operates at room temperature using water as the hydrogen source and a palladium membrane as the catalyst. researchgate.net This method has shown high selectivity in the hydrogenation of butadiene. researchgate.net

Mechanistic Pathways in Hydrogenation

The generally accepted mechanism for catalytic hydrogenation on a metal surface involves several key steps: libretexts.org

Adsorption: The unsaturated organic molecule (the substrate) and hydrogen gas are adsorbed onto the surface of the palladium catalyst.

Hydrogen Dissociation: The H-H bond in molecular hydrogen is broken, and individual hydrogen atoms bind to the palladium surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double or triple bond of the substrate.

Desorption: The resulting saturated molecule, being more weakly adsorbed, detaches from the catalyst surface, freeing up the active site for the next catalytic cycle. libretexts.org

This process typically results in syn-addition, where both hydrogen atoms add to the same face of the double or triple bond. masterorganicchemistry.com

Density functional theory (DFT) simulations have provided deeper insights into the mechanistic pathways of hydrogenation on different palladium nanostructures. researchgate.net These studies have shown that the selectivity of phenol (B47542) hydrogenation to either cyclohexanone (B45756) or cyclohexanol (B46403) is dependent on the crystallographic facets of the palladium nanoparticles. researchgate.net For example, Pd {100} facets show a higher selectivity towards cyclohexanone, while Pd {111} facets tend to favor the formation of cyclohexanol over extended reaction times. researchgate.net This difference in selectivity is attributed to the different activation barriers for the hydrogenation of cyclohexanone on these surfaces. researchgate.net

Oxidation Reactions

Palladium(II)-catalyzed oxidation reactions have become a significant area of research in organometallic chemistry, with a focus on using molecular oxygen as the ultimate oxidant, which is an environmentally friendly approach. nih.govsid.ir

Aerobic Oxidation of Alcohols to Aldehydes and Ketones

The aerobic oxidation of alcohols to produce aldehydes and ketones is a crucial transformation in organic synthesis. nih.govsid.ir Palladium(II) catalysts are effective in facilitating this reaction. The general mechanism for the aerobic Pd(II)-catalyzed oxidation of alcohols is believed to involve the following steps:

Ligand Exchange: The alcohol substrate coordinates to the Pd(II) center.

β-Hydride Elimination: This is often the rate-limiting step, where a hydride is transferred from the alcohol to the palladium, forming a palladium hydride (Pd-H) species and releasing the aldehyde or ketone product.

Reductive Elimination: The Pd-H species undergoes reductive elimination to form Pd(0) and a proton.

Catalyst Reoxidation: The resulting Pd(0) is reoxidized back to the active Pd(II) state by molecular oxygen. This step is critical for catalytic turnover.

Kinetic studies have provided insights into the intricacies of this process. For instance, with a Pd(OAc)₂/DMSO catalyst system, it was found that the Pd(II)-mediated alcohol oxidation is the turnover-limiting step under certain conditions, while at higher catalyst loadings, the dissolution of oxygen into the solution can become the rate-limiting factor. nih.gov The use of nitrogen-based ligands can enhance the efficiency of these catalytic systems. nih.gov

The following table summarizes the results for the aerobic oxidation of various alcohols using a bipyridyl-cinchona alkaloid based palladium catalyst (PdAc-5).

Table 1: Aerobic Oxidation of Various Alcohols using PdAc-5 Catalyst

EntrySubstrate (Alcohol)ProductYield (%)
1Benzyl alcoholBenzaldehyde85
24-Methylbenzyl alcohol4-Methylbenzaldehyde82
34-Methoxybenzyl alcohol4-Methoxybenzaldehyde80
44-Chlorobenzyl alcohol4-Chlorobenzaldehyde78
5Cinnamyl alcoholCinnamaldehyde75
61-PhenylethanolAcetophenone88
7CyclohexanolCyclohexanone70
This table is based on data presented in a study on aerobic oxidation of alcohols using a bipyridyl-cinchona based palladium catalyst. nih.gov

Oxidation of Aromatic Derivatives (e.g., p-nitrophenol reduction)

While the term "oxidation" in this subsection title from the prompt might be slightly misleading in the context of p-nitrophenol reduction (which is a reduction reaction), palladium catalysts are indeed used for various transformations of aromatic derivatives, including both oxidations and reductions. The reduction of p-nitrophenol (4-nitrophenol) to p-aminophenol (4-aminophenol) is a significant reaction as it converts a toxic substance into a valuable industrial intermediate. mdpi.com This reduction is often used as a model reaction to evaluate the catalytic activity of metallic nanoparticles. nih.gov

Palladium nanoparticles, often supported on materials like coal fly ash, serve as highly effective catalysts for the reduction of p-nitrophenol in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄). mdpi.com The catalytic process can be monitored by UV-vis spectroscopy, as the yellow-colored p-nitrophenolate ion is converted to the colorless p-aminophenol. nih.govacs.org

The proposed mechanism for the reduction of p-nitrophenol catalyzed by palladium nanoparticles is as follows:

Adsorption: Both the p-nitrophenolate ions and the borohydride ions (from NaBH₄) adsorb onto the surface of the palladium nanoparticles.

Electron Transfer: The palladium nanoparticles facilitate the transfer of electrons from the borohydride ions to the p-nitrophenol.

Hydrogenation: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, leading to the formation of p-aminophenol.

Desorption: The product, p-aminophenol, desorbs from the catalyst surface. mdpi.com

The efficiency of this catalytic reduction is dependent on factors such as the size of the palladium nanoparticles and the catalyst loading. nih.govacs.org

Table 2: Effect of Catalyst Loading on the Reduction of p-Nitrophenol

Catalyst Loading (µL of Pd-1 NPs)Time for Complete Reduction (min)
2100
1112
229
This table is based on data from a study on the size-dependent catalytic activity of PVA-stabilized palladium nanoparticles in p-nitrophenol reduction. acs.org

The following table lists the chemical compounds mentioned in this article.

Role in Gas Sensing (e.g., Carbon Monoxide)

Palladium and its oxides are integral to the fabrication of chemical sensors for detecting various gases, most notably carbon monoxide (CO). acs.org The high catalytic activity of palladium makes it exceptionally sensitive to CO, even at room temperature. mdpi.com Palladium(II) oxide, often doped onto the surface of other metal oxides like tin oxide (SnO₂), serves as the sensing material in chemiresistive gas sensors. mdpi.comresearchgate.net

The fundamental mechanism for detecting a reducing gas like carbon monoxide involves the interaction of the gas with the metal oxide surface. mdpi.comresearchgate.net When the sensor is exposed to air, oxygen molecules adsorb onto the palladium oxide surface and extract electrons from the conduction band of the semiconductor (e.g., SnO₂), creating a depletion layer with high resistance. Upon introduction of carbon monoxide, the CO molecules are catalytically oxidized by the surface oxygen species on the palladium oxide. This reaction releases the trapped electrons back into the conduction band, leading to a significant decrease in electrical resistance, which is measured as the sensor signal. mdpi.com The use of palladium oxide nanoparticles can enhance the sensitivity and selectivity of these sensors, allowing for the detection of CO at very low concentrations. mdpi.com

Mechanisms of Oxidative Catalysis

Palladium(II)-catalyzed oxidation reactions represent a major class of chemical transformations. researchgate.net In these processes, this compound can act as a robust precatalyst. The general mechanism of Pd(II) oxidation catalysis often commences with the Pd(II) center functioning as a Lewis acid, activating a substrate (like an olefin) for nucleophilic attack. researchgate.netnih.gov This initial step, known as nucleopalladation, forms a palladium-carbon sigma bond. researchgate.net

Following nucleopalladation, the reaction typically proceeds via β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is transferred to the metal center, forming a palladium-hydride (Pd-H) species and regenerating the olefinic bond in a different position within the product. researchgate.netnih.gov The crucial step to complete the catalytic cycle is the regeneration of the active Pd(II) catalyst from the Pd(0) species that is formed after reductive elimination or from the Pd-H intermediate. This is accomplished by a stoichiometric oxidant, with molecular oxygen being an ideal choice for green chemistry applications. nih.govcaltech.edu

Two primary catalytic cycles are generally considered in palladium catalysis:

Pd(II)/Pd(0) Cycle : This cycle involves the functionalization of a cyclopalladated intermediate through a reductive process, which releases the product and a Pd(0) species. An external oxidant is then required to oxidize Pd(0) back to the active Pd(II) state. nih.gov

Pd(II)/Pd(IV) Cycle : In this pathway, the Pd(II) cyclometalated intermediate is oxidized to a Pd(IV) species by an external oxidant. The desired product is then formed via C-X bond-forming reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst. nih.govu-tokyo.ac.jp

Research has also shown that solid (pre)catalysts like palladium oxide can act as a "reservoir" for soluble, catalytically active palladium ions (Pd²⁺) that are leached into the reaction medium to perform homogeneous catalysis. rsc.orgresearchgate.net

Carbon-Carbon Coupling Reactions

This compound is a versatile precatalyst for a range of essential carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The Pd(II) oxide typically serves as a source of the active Pd(0) catalyst, which is formed in situ through reduction by a solvent, ligand, or other reaction component. wikipedia.org

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a base and a Pd(0) catalyst. The catalytic cycle is generally accepted to proceed via a Pd(0)/Pd(II) manifold. When a Pd(II) source like this compound is used, it is first reduced to the active Pd(0) species. The cycle then involves:

Oxidative Addition : The aryl or vinyl halide adds to the Pd(0) center to form an organopalladium(II) complex.

Migratory Insertion : The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination : A hydrogen atom is eliminated from the alkylpalladium intermediate to form the final alkene product and a palladium-hydride species.

Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride species.

In contrast, the oxidative Heck reaction utilizes a Pd(II) catalyst directly and couples organometallic reagents or arenes with alkenes. This process requires a terminal oxidant to regenerate the Pd(II) catalyst after the C-C bond-forming step. Studies using well-defined, single-site Pd(II) catalysts have demonstrated high efficiency and selectivity in oxidative Heck reactions. anl.gov

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex. rsc.orgresearchgate.net Palladium(II) oxide can serve as an effective precatalyst, often dissolving to provide the active catalytic species. rsc.orgresearchgate.net The consensus mechanism involves a Pd(0)/Pd(II) cycle with three key steps:

Oxidative Addition : The organohalide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation : The organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). This step requires the presence of a base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species. researchgate.net

Research has demonstrated the effectiveness of catalysts derived from palladium(II) precursors for Suzuki-Miyaura couplings under mild, room-temperature conditions. mdpi.com

Aryl BromideBoronic AcidYield (%)Reaction Time (h)
4-BromoacetophenonePhenylboronic acid>991
4-BromobenzonitrilePhenylboronic acid971
4-BromonitrobenzenePhenylboronic acid951
4-BromoanisolePhenylboronic acid661
Table 1: Selected results from a Suzuki-Miyaura substrate scope using a preformed Pd(II) catalyst under mild conditions (Room Temperature, 1 mol% catalyst loading). Data sourced from MDPI. mdpi.com

The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. libretexts.orgmdpi.com The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org Pd(II) compounds like this compound can serve as the precatalyst, being reduced in situ to Pd(0). wikipedia.org

The mechanism is understood to involve two interconnected catalytic cycles:

The Palladium Cycle : This follows the familiar pattern of oxidative addition of the aryl/vinyl halide to the Pd(0) center, followed by transmetalation with the copper acetylide, and finally reductive elimination of the cross-coupled product to regenerate the Pd(0) catalyst. wikipedia.org

The Copper Cycle : The copper(I) salt reacts with the terminal alkyne and the amine base to form a highly reactive copper(I) acetylide species. This species then undergoes transmetalation with the organopalladium(II) intermediate in the palladium cycle. wikipedia.orgresearchgate.net

While the copper co-catalyst accelerates the reaction, allowing for mild conditions, copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). libretexts.org

Palladium-catalyzed C-H functionalization (or C-H activation) has emerged as a transformative strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C, C-O, or C-N bonds. caltech.edunih.gov This approach avoids the need for pre-functionalized starting materials, thus increasing atom economy and synthetic efficiency.

A common mechanistic pathway involves a directing group on the substrate that coordinates to a Pd(II) center, positioning it to selectively cleave a specific C-H bond and form a cyclopalladated intermediate (a palladacycle). nih.govu-tokyo.ac.jp From this key intermediate, the reaction can proceed through several pathways:

Pd(II)/Pd(0) Manifold : The palladacycle can react with a coupling partner (e.g., an alkene or organometallic reagent) followed by reductive elimination to yield the product and a Pd(0) species, which is then reoxidized to Pd(II). nih.gov

Pd(II)/Pd(IV) Manifold : The Pd(II) palladacycle is oxidized by an external oxidant to a Pd(IV) intermediate. Subsequent C-C or C-heteroatom bond-forming reductive elimination from this high-valent palladium center affords the product and regenerates the Pd(II) catalyst. nih.govsnnu.edu.cn

This methodology has been successfully applied to the synthesis of complex heterocyclic structures, such as the aerobic oxidative annulation of indoles. caltech.edu

Cascade Reactions and Carbocyclization

Palladium-catalyzed cascade reactions are powerful tools in organic synthesis, enabling the construction of complex carbocyclic and heterocyclic frameworks in a single step from simple starting materials. These reactions often involve a series of intramolecular and intermolecular transformations, such as C-H activation, cyclization, and carbonylation. While studies may not always specify the use of the monohydrate form, the principles of Pd(II)-catalyzed cascade reactions are applicable.

In a notable example of a palladium(II)-catalyzed C-H activation cascade, polyheterocycles can be synthesized from simple 1,3-dienyl-substituted heterocycles. acs.org This process allows for the creation of a diverse range of polycyclic systems containing moieties like pyrrole, indole, furan, and thiophene (B33073) in one step. acs.org Another application involves the oxidative aminocarbonylation-carbocyclization of substrates like 2-(2-ethynylbenzyl)malonates to produce indanes, catalyzed by PdI₂ which points to the general capability of Pd(II) species in such transformations. researchgate.net In some instances, a cascade double cyclization can occur, for example, with 2-(hydroxypropyn-1-yl)anilines, leading to the formation of 3,4-dihydrofuro[3,4-b]indol-1-ones through a 5-endo-dig N-cyclization followed by intramolecular cyclocarbonylation. researchgate.net

The following table summarizes examples of palladium-catalyzed cascade carbocyclization reactions, highlighting the diversity of products achievable.

Starting MaterialCatalyst SystemProduct TypeReference
1,3-Dienyl-substituted heterocyclesPalladium(II)Polyheterocycles (pyrrole, indole, furan, thiophene containing) acs.org
2-(2-Ethynylbenzyl)malonatesPdI₂Indanes researchgate.net
2-(Hydroxypropyn-1-yl)anilinesPdI₂3,4-Dihydrofuro[3,4-b]indol-1-ones researchgate.net

Mechanistic Insights into Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. The mechanism generally involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov this compound serves as a precursor to the active Pd(0) species required for the catalytic cycle. The reduction of the Pd(II) salt can be achieved in situ by various reagents, including organometallic species present in the reaction mixture. rsc.org

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov The nature of the phosphine (B1218219) ligands on the palladium catalyst significantly influences the reactivity. nih.gov

Transmetalation: In this step, the organic group from an organometallic reagent (R'-M) is transferred to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. nih.gov For Suzuki-Miyaura coupling, this involves an organoboron reagent and a base. nih.gov Mechanistic studies suggest that for reactions with weak bases and aqueous solvents, the reaction of a palladium hydroxo complex with the boronic acid is a key pathway for transmetalation. illinois.edu

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex to form the new C-C bond (R-R') and regenerate the catalytically active Pd(0) species. nih.gov

Recent research has also shed light on C-H activation/cross-coupling reactions catalyzed by cationic Pd(II) species, which can be generated from Pd(II) precursors. These reactions can proceed at room temperature and involve a cationic palladacycle intermediate. beilstein-journals.orgresearchgate.net The catalytic cycle for these reactions also involves C-H activation, reaction with the coupling partner (e.g., aryl iodide, arylboronic acid), and regeneration of the active cationic palladium catalyst. beilstein-journals.orgresearchgate.net

The table below outlines the fundamental steps in a typical palladium-catalyzed cross-coupling cycle.

Mechanistic StepDescriptionKey Intermediates
Oxidative Addition The organic halide adds to the Pd(0) center, forming a Pd(II) species.R-Pd(II)-X
Transmetalation An organic group is transferred from an organometallic reagent to the Pd(II) center.R-Pd(II)-R'
Reductive Elimination The two organic groups are eliminated from the Pd(II) center to form the product and regenerate Pd(0).R-R' and Pd(0)

Electrocatalysis

This compound and its derivatives are important in electrocatalysis, particularly in energy conversion and storage systems.

Palladium oxides are recognized for their potential in fuel cell applications. americanelements.com Specifically, certain perovskite-structured oxides, a category that can include palladium oxides, exhibit electronic conductivity and are suitable for use as cathodes in solid oxide fuel cells (SOFCs) and oxygen generation systems. americanelements.comfuncmater.com In proton exchange membrane (PEM) fuel cells, palladium-based electrocatalysts are being investigated as a lower-cost alternative to platinum for the hydrogen oxidation reaction at the anode. wikipedia.org

The electrocatalytic oxidation of alcohols is a key process in direct alcohol fuel cells (DAFCs). Palladium-based catalysts are particularly effective for the oxidation of alcohols in alkaline media. researchgate.net The addition of metal oxides, such as cerium oxide (CeO₂), to palladium catalysts can enhance their activity for ethanol (B145695) oxidation. mdpi.com These oxides are thought to provide oxygen-containing species that facilitate the removal of carbonaceous intermediates that can poison the catalyst surface. mdpi.com Bimetallic palladium catalysts, for instance with tin, have also shown to reduce the build-up of poisonous intermediates during ethanol oxidation. mdpi.com

The table below presents a comparison of different palladium-based catalysts for alcohol oxidation.

CatalystAlcoholKey FindingsReference
Pd/C with CeO₂EthanolEnhanced electro-activity in alkaline media. mdpi.com
Pd-Sn/CNFsEthanolDiminished build-up of poisonous intermediates. mdpi.com
Pd nanoparticlesEthanolSignificant enhancement of catalytic efficiency for EOR. rsc.org

The electrooxidation of formic acid is a crucial reaction in direct formic acid fuel cells (DFAFCs). Palladium is considered one of the most effective monometallic catalysts for this reaction due to its high activity for the direct oxidation of formic acid to carbon dioxide at relatively low potentials. osti.gov The mechanism of formic acid oxidation on palladium is complex and a subject of ongoing research. It is generally accepted that the reaction can proceed through two main pathways: a direct dehydrogenation pathway that produces CO₂ and an indirect pathway that involves the formation of adsorbed carbon monoxide (CO) as a poisoning intermediate. researchgate.netbohrium.com

On palladium surfaces, the direct pathway is favored, which contributes to its superior performance compared to platinum, where the indirect pathway and subsequent CO poisoning are more dominant. bohrium.comrsc.org However, the role of CO adsorption on palladium during formic acid oxidation remains a point of discussion, with some studies suggesting its involvement in the kinetic mechanism is not direct. bohrium.com The electrocatalytic activity is also dependent on the formic acid concentration, with an optimal concentration observed for maximizing the reaction rate. bohrium.com

Catalytic Degradation of Environmental Pollutants

Palladium-based catalysts, including palladium(II) oxide, show promise in the catalytic degradation of various environmental pollutants. acs.org One significant application is the oxidation of carbon monoxide (CO), a toxic gas, to the less harmful carbon dioxide (CO₂). rsc.org Palladium supported on materials like mesoporous silica (B1680970) has been shown to be an active and stable catalyst for low-temperature CO oxidation. rsc.org The presence of palladium oxide forms within the catalyst's microstructure is believed to enhance performance by creating oxygen vacancies, which increases the number of active sites. rsc.org Such catalysts also exhibit potential for capturing CO₂. rsc.org The degradation of complex organic molecules, such as polychlorinated biphenyls, has also been demonstrated using photocatalysis with titanium ceramic membranes, indicating a broader potential for metal oxide-based catalysis in environmental remediation. google.com

Degradation of Organic Dyes and Pollutants

The catalytic prowess of palladium compounds extends to the breakdown of persistent organic dyes and pollutants, a critical area in environmental remediation. Supported palladium(II) complexes and nanoparticles have demonstrated high efficacy in reducing harmful organic dyes. researchgate.net For instance, palladium and palladium oxide nanoparticles anchored on gamma-alumina (γ-Al₂O₃) have been successfully employed as photocatalysts for the degradation of various organic dyes, including bromocresol green, bromothymol blue, methylene (B1212753) blue, and methyl orange. rsc.org Studies have shown that under UV light, complete degradation of bromocresol green can be achieved. rsc.org

Similarly, palladium nanoparticles decorated on 2D magnetic reduced graphene oxide nanosheets have exhibited superior catalytic activity, achieving over 99% degradation efficiency for methylene blue in the presence of sodium borohydride. nih.gov The high specific surface area and the synergistic effects between the palladium nanoparticles and the support material are key to this high efficiency. nih.gov

Table 1: Examples of Organic Dyes Degraded by Palladium-Based Catalysts

Organic DyeCatalyst SystemDegradation EfficiencyReference
Methylene BluePd/Fe₃O₄-PEI-RGO>99% nih.gov
Bromocresol GreenPd-γ-Al₂O₃100% (under UV) rsc.org
Bromothymol BluePd-γ-Al₂O₃ / PdO-γ-Al₂O₃Studied rsc.org
Methyl OrangePd-γ-Al₂O₃ / PdO-γ-Al₂O₃Studied rsc.org

Role in Wastewater Treatment

The application of palladium-based catalysts in degrading organic dyes is a cornerstone of their role in wastewater treatment. nih.gov The ability to effectively break down these colored and often toxic substances addresses a significant challenge in treating industrial effluents, particularly from the textile, paper, and leather industries. researchgate.net The development of heterogeneous palladium catalysts is particularly advantageous for wastewater treatment as it simplifies the separation of the catalyst from the treated water, allowing for its reuse. nih.govacs.org For example, the magnetic properties of Pd/Fe₃O₄-PEI-RGO nanohybrids allow for their easy removal from the reaction mixture using an external magnetic field. nih.gov

Support Effects and Heterogeneous Catalysis

Metal-Support Interactions

Metal-support interactions (MSI) encompass a range of phenomena from weak electronic perturbations to the formation of new chemical phases at the metal-support interface. rsc.orgresearchgate.net These interactions can alter the electronic properties of the palladium species, affecting how they interact with reactant molecules. researchgate.net For example, in catalysts prepared by a deposition-precipitation method, a strong interaction between palladium species and a ceria (CeO₂) support was observed, leading to the presence of cationic palladium species even after reaction. researchgate.net This strong interaction was correlated with higher catalytic activity for methanol decomposition compared to catalysts prepared by conventional impregnation methods where only metallic palladium was found. researchgate.net The nature of the support, such as alumina (B75360) or silica, can influence the oxidation state of the palladium, which is a critical factor for certain reactions. researchgate.net

Role of Defects and Oxygen Vacancies in Support Materials

Defects within the support material, particularly oxygen vacancies in metal oxides, can act as active sites in catalysis. magtech.com.cnnih.gov These vacancies can influence the local electronic structure and create sites for the adsorption and activation of reactants. magtech.com.cn For supported palladium catalysts, oxygen vacancies in the oxide support can play a role in the catalytic cycle. For instance, in the oxidation of CO over Au/TiO₂, the reaction is believed to proceed via a Mars-van Krevelen mechanism where surface lattice oxygen near the metal nanoparticles is removed by CO, creating a vacancy that is subsequently reoxidized. magtech.com.cn While direct studies on this compound are specific, the general principles of how oxygen vacancies in supports like TiO₂ or CeO₂ influence the reactivity of supported noble metals are well-established.

Catalyst Stability and Reusability in Heterogeneous Systems

A key advantage of heterogeneous catalysts is their potential for stability and reusability, which is crucial for industrial applications. nih.govacs.org The support material plays a vital role in anchoring the palladium nanoparticles, preventing their agglomeration or leaching into the reaction medium, which are common causes of catalyst deactivation. nih.gov For example, a palladium catalyst immobilized on an amide and ether functionalized porous organic polymer (Pd@AEPOP) demonstrated excellent reusability, being recycled nine times without a significant loss of activity in Heck cross-coupling reactions. nih.gov Similarly, a chitosan-based palladium(II) catalyst was found to be active for five consecutive runs in Suzuki cross-coupling reactions. acs.org The thermal stability of the support is also a critical factor, as demonstrated by the thermal degradation studies of chitosan-supported palladium catalysts. acs.org

Advanced Material Applications and Emerging Research Areas

Superconducting Materials and Geochemical Importance

Recent research has highlighted the potential of palladium-based oxides, known as palladates, in the field of high-temperature superconductivity. physicsworld.comresearchgate.net Theoretical calculations suggest that palladates could function as superconductors at temperatures higher than the well-studied cuprates (copper oxides) and nickelates (nickel oxides). physicsworld.comaps.org These materials may possess an optimal electronic configuration for high-temperature superconductivity. physicsworld.comaps.org

A notable example involves the formation of a new AB2O4 phase, LuPd2O4, which is synthesized at elevated pressure and temperature from lutetium oxide (Lu2O3) and Palladium(II) oxide (PdO) in the presence of potassium chlorate. samaterials.comsigmaaldrich.com This lutetium palladate is recognized for its potential use in superconducting materials and also holds geochemical importance. samaterials.comsigmaaldrich.com While many oxide compounds are electrical insulators, certain perovskite-structured oxides exhibit electronic conductivity, a property crucial for applications like solid oxide fuel cells. americanelements.com

Sensor Development (e.g., Hydrogen, Gas Sensors)

Palladium and its compounds are central to the development of highly sensitive and selective sensors, particularly for hydrogen gas. libretexts.orgacs.org Palladium's remarkable ability to absorb large volumes of hydrogen gas—up to 900 times its own volume—underpins its use in these applications. libretexts.orgnewworldencyclopedia.org This absorption induces changes in the material's electrical and optical properties, which can be measured to detect the presence and concentration of hydrogen. nih.govkoreascience.kr

Palladium nanoparticles (Pd NPs) are frequently employed in sensor fabrication to enhance sensitivity and response times due to their high surface-to-volume ratio. nih.govkoreascience.kr These sensors often consist of palladium nanostructures deposited between electrodes. koreascience.kr When exposed to hydrogen, the palladium absorbs the gas, causing the nanostructures to expand and create more electronic pathways, thereby changing the material's resistance. koreascience.kr

Various metal oxides are doped with palladium to create effective gas sensors. For instance, palladium-doped tin oxide and palladium-doped titanium dioxide nanotubes have been successfully used to create hydrogen sensors that can operate at room temperature. nih.gov These sensors are crucial for safety applications, as hydrogen is highly flammable over a wide range of concentrations in the air. Research has also explored palladium-decorated manganese oxide (Mn2O) nanowalls for detecting low concentrations of hydrogen. nih.gov

Integration into Nanocomposite Materials

Palladium(II) oxide monohydrate is a key ingredient in the synthesis of advanced nanocomposite materials, where it is often reduced to form palladium nanoparticles integrated into various matrices. These composites harness the catalytic and electronic properties of palladium in a stable, high-surface-area format.

Carbon Nanotube and Graphene Oxide Composites

Graphene oxide (GO) serves as an excellent support for palladium nanoparticles due to its large surface area and abundance of functional groups (e.g., -OH, -COOH) that can anchor the nanoparticles and prevent their aggregation. nih.govrsc.org Composites of palladium on graphene oxide (Pd/GO) are synthesized for various catalytic applications. nih.gov One method involves the deposition of palladium hydroxide (B78521) from the hydrolysis of a palladium precursor onto GO, followed by a reduction step. nih.gov

Furthermore, multi-component nanocomposites incorporating palladium, graphene oxide, and carbon nanotubes (CNTs) have been developed. rsc.org For example, a Pd/CNT/Fe3O4/GO nanocomposite has been synthesized and shown to be an effective catalyst for the reduction of nitrophenols. rsc.org The inclusion of CNTs and magnetic iron oxide nanoparticles can enhance the catalytic activity and stability of the material. rsc.org

Palladium-Doped Metal Oxides

Palladium is frequently used as a dopant in other metal oxides to enhance their catalytic or sensing properties. nsf.gov Palladium-doped titanium dioxide (Pd-TiO2) nanoparticles, for instance, have been synthesized via the sol-gel method and have demonstrated good catalytic activity for the hydrogen evolution reaction. ias.ac.in In these materials, the palladium is dispersed on the surface of the titanium dioxide nanoparticles. ias.ac.in Similarly, palladium-doped tin oxide is a well-established material for hydrogen gas sensors. The dynamic transformation of palladium on support materials like magnesium oxide (MgO) has been studied, showing that palladium nanoparticles can be converted to atomically dispersed palladium cations on the oxide surface under certain conditions. rsc.orgrsc.org

Redox Chemistry and Oxidation State Transitions

The chemical behavior of palladium is largely defined by its ability to exist in multiple oxidation states, primarily 0 and +2, with +4 also being common. libretexts.orgwikipedia.org Palladium(II) oxide (PdO) is the most well-characterized oxide of palladium. wikipedia.org The transition between these oxidation states is fundamental to palladium's extensive use in catalysis. youtube.com For example, many cross-coupling reactions proceed via a Pd(0)/Pd(II) catalytic cycle. youtube.comnih.gov In these cycles, a Pd(0) species undergoes oxidative addition with a reactant, forming a Pd(II) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

The oxidation state of palladium species on a catalyst support can be dynamic. For instance, on alumina (B75360) supports, palladium species can exist in a +2 oxidation state, which can be reduced to metallic Pd(0). acs.org However, these metallic species can be re-oxidized during catalytic reactions like ammonia (B1221849) oxidation. acs.org Similarly, on magnesium oxide, metallic palladium nanoparticles can be oxidized to form palladium oxide nanoparticles and eventually fragment into atomically dispersed palladium cations at higher temperatures. rsc.orgrsc.org

Investigation of Palladium(I) Species and Dimer Formation

Beyond the more common 0, +2, and +4 oxidation states, the existence and role of Palladium(I) (Pd(I)) has become an area of significant research interest. nih.govacs.org Pd(I) often exists as a dinuclear species, or dimer, which has emerged as a powerful and sometimes more stable catalyst than its monomeric counterparts. nih.govresearchgate.netnih.gov These Pd(I) dimers can act as precursors for highly active Pd(0) species or can participate directly in catalysis. nih.govnih.gov

The formation of Pd(I) dimers, such as [Pd(μ-I)(PCy2tBu)]2, has been confirmed through spectroscopic and X-ray diffraction studies. nih.gov These dimers have shown exceptional activity and stability, even enabling reactions to be carried out in the air. nih.gov The stability and reactivity of the Pd(I) dimer are influenced by the nature of the ligands and the bridging atoms (e.g., bromide vs. iodide). nih.gov The investigation of Pd(I) species is often conducted using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which has been used to characterize paramagnetic Pd(I) cations in zeolite frameworks. acs.orgrsc.org The formation of Pd(I) intermediates has been observed in aerobic oxidation reactions, where they can arise from the comproportionation of Pd(0) and Pd(II). nih.gov

Electron Transfer Mechanisms in Supported Systems

The efficacy of supported this compound in various catalytic and electronic applications is fundamentally governed by the mechanisms of electron transfer between the palladium species, the support material, and the reactants. These processes are complex and are significantly influenced by the nature of the support, the hydration state of the palladium oxide, and the specific reaction environment.

The interaction between palladium oxide and the support material is a critical factor in determining the electronic properties and, consequently, the electron transfer capabilities of the catalyst. Research on palladium oxide supported on materials like titania (TiO₂) has shown that strong interactions can lead to the formation of electron-deficient palladium species (Pdδ+, where δ > 2). researchgate.net This phenomenon arises from the transfer of electrons from the palladium oxide to the support material. For instance, on a TiO₂ support, this electron transfer can result in the formation of Ti³⁺ species, which are essentially oxygen vacancies in the titania lattice. researchgate.net The extent of this electron transfer is dependent on the crystalline phase of the support; for example, rutile TiO₂ has been observed to induce a greater degree of electron transfer from palladium compared to anatase TiO₂. researchgate.net

The presence of water, in the form of a monohydrate (PdO·H₂O) or as surface hydroxyl groups, plays a pivotal role in the electron transfer mechanism. On oxide supports, palladium atoms have a tendency to interact with surface hydroxyl groups, forming Pd(OH)ₓ species. cardiff.ac.uk This hydration layer can influence the electronic structure of the palladium center and mediate the transfer of charge. In some catalytic reactions, water can act as a proton shuttle, facilitating proton-coupled electron transfer (PCET) pathways. rsc.org PCET is a mechanism where an electron and a proton are transferred in a single concerted or stepwise process. The engineering of palladium sub-nanoclusters on suitable supports has been shown to accelerate PCET by reducing the energy barrier for water dissociation, thereby enhancing the availability of protons for the reaction. nih.gov

However, the role of water is not always beneficial. In certain reactions, such as methane (B114726) oxidation, water can act as an inhibitor. It can adsorb on the active palladium sites, forming hydroxyl species that block the adsorption and activation of reactants. nih.gov This highlights the dual role of hydration in modulating electron transfer processes.

The electron transfer can proceed through several proposed mechanisms, including:

Direct Electron Transfer: Electrons can be directly transferred from the palladium catalyst to an adsorbed reactant molecule or vice versa. The efficiency of this process is dependent on the alignment of the electronic energy levels of the catalyst and the reactant.

Support-Mediated Electron Transfer: The support material can act as a conduit for electrons, facilitating their transfer between the palladium species and the reactant. This is particularly relevant for semiconductor supports like TiO₂, where the conduction band can accept electrons from the palladium.

Proton-Coupled Electron Transfer (PCET): As mentioned earlier, this mechanism is crucial in reactions involving the formation or cleavage of O-H or N-H bonds. The simultaneous transfer of a proton and an electron can circumvent high-energy intermediates and provide a lower-energy reaction pathway. rsc.orgnih.gov

The following table summarizes key research findings related to the electronic properties and electron transfer in supported palladium oxide systems.

Support MaterialPalladium SpeciesKey FindingsReference(s)
Titania (Anatase and Rutile)PdO, Pdδ+ (δ > 2)Strong PdO-TiO₂ interactions lead to electron transfer from palladium to titania, creating electron-deficient Pd species and Ti³⁺ sites. The extent of electron transfer is greater with rutile than anatase. researchgate.net
Various Oxide SupportsPd(OH)ₓPalladium atoms preferentially interact with surface hydroxyl groups on oxide supports to form hydrated species. cardiff.ac.uk
Nickel Ditelluride (NiTe₂)Pd sub-nanoclustersEngineering of Pd sub-nanoclusters on NiTe₂ enhances proton-coupled electron transfer by facilitating water dissociation. nih.gov
Ceria (CeO₂)PdOThe reducibility of PdO is a key factor in its catalytic activity. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthesis Routes for Enhanced Purity and Controlled Morphology

The performance of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties, such as particle size, shape (morphology), and surface characteristics. For Palladium(II) oxide monohydrate, future research will prioritize the development of advanced synthesis methods that offer precise control over these parameters to enhance its catalytic efficacy and purity.

Current methods often yield PdO as a poorly defined material. wikipedia.org However, researchers are exploring various sophisticated techniques. The polyol process, for instance, has been successfully used to create uniform palladium icosahedra, with sizes tailored by adjusting reaction parameters. researchgate.net This method utilizes polyalcohols which act as both a solvent and a reducing agent, and their high viscosity can help control the structure and morphology of the resulting nanoparticles. researchgate.net The use of halide ions has also been shown to be effective in controlling the shape of palladium nanocrystals. researchgate.net

Another promising avenue is the synthesis of supported PdO nanocatalysts. A facile method involving an in situ reduction process followed by an oxidation step has been shown to produce highly dispersed and uniform PdO nanoparticles, leading to significantly enhanced catalytic activity. rsc.org Research into creating two-dimensional palladium oxide networks on substrates like reduced graphene oxide (rGO) is also underway, which could open up new possibilities for catalytic applications. dtu.dk

Table 1: Emerging Synthesis Techniques for Controlled Palladium Nanostructures

Synthesis TechniqueKey FeaturesPotential Advantages for PdO·H₂OSupporting Research
Polyol Process Uses polyalcohols as solvent and reducing agent.Allows for high-temperature synthesis and precise control over particle size and icosahedral shape. researchgate.netLi et al. (2012) researchgate.net
In-situ Reduction-Oxidation A two-step method involving reduction then oxidation on a support material.Generates highly dispersed, uniform nanoparticles with enhanced catalytic performance. rsc.orgChemical Communications (RSC Publishing) rsc.org
Graphene-Supported Synthesis Formation of a 2D palladium oxide network on reduced graphene oxide (rGO).Creates novel crystal structures and potentially unique catalytic properties regulated by the rGO surface. dtu.dkDTU Research Database dtu.dk

Future work will likely focus on adapting these methods specifically for this compound, aiming to control the hydration state while simultaneously defining the nanoparticle morphology for optimized catalytic performance.

In-situ Characterization of Catalytic Intermediates and Reaction Mechanisms

A fundamental understanding of how a catalyst functions at a molecular level is crucial for designing more efficient systems. A significant frontier in catalysis research is the use of in-situ characterization techniques—methods that allow scientists to observe the catalyst and reacting molecules in real-time under actual reaction conditions.

For this compound, this approach is critical. Palladium(II)-catalyzed oxidation reactions are complex, often involving the regeneration of the active Pd(II) species from a Pd(0) intermediate. nih.gov The exact mechanism can differ based on the reactants and conditions. For example, in alcohol oxidation, the Pd(II) center acts as a Lewis acid to activate the alcohol, followed by β-hydride elimination. nih.gov The resulting palladium hydride can then be re-oxidized to regenerate the Pd(II) catalyst. nih.gov

Investigating the role of water is particularly important for the monohydrate form. Studies on methane (B114726) oxidation have shown that water can inhibit the reaction at lower temperatures, potentially by affecting the active sites on the palladium oxide surface. mdpi.com In-situ studies can help elucidate the precise nature of these interactions and identify the active catalytic intermediates. Techniques like advanced spectroscopy and microscopy applied during the catalytic process can provide invaluable data on the dynamic changes occurring on the catalyst surface, clarifying the governing mechanisms and kinetics of intermediate reaction stages. researchgate.netdntb.gov.ua

Exploration of New Catalytic Transformations

Palladium is arguably one of the most versatile metals in catalysis, capable of promoting a vast array of organic transformations. mdpi.com While Palladium(II) oxide and its hydrate (B1144303) are known hydrogenation catalysts, their potential extends far beyond this single application. samaterials.comfishersci.at

Future research will focus on harnessing this compound for a wider range of chemical reactions. The field of Pd(II)-catalyzed oxidation chemistry, in particular, has seen a resurgence. nih.gov There is great potential for developing new chemo-, regio-, and stereoselective reactions by pairing the catalyst with diverse ligands. nih.gov

Areas ripe for exploration include:

C-H Bond Activation: Directly converting ubiquitous but inert C-H bonds into valuable functional groups is a major goal in synthetic chemistry. Palladium catalysts are at the forefront of this field. mdpi.com

Carbonylation Reactions: The insertion of carbon monoxide into organic molecules is a powerful tool for synthesizing ketones, aldehydes, and esters. mdpi.com

Cross-Coupling Reactions: Palladium catalysts are famous for their role in reactions like the Suzuki and Heck couplings, which form new carbon-carbon bonds. mdpi.comnih.gov Exploring the efficacy of the well-defined this compound in these transformations, potentially under aqueous or biphasic conditions, is a logical next step.

Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond is an atom-economical way to synthesize amines. Palladium iodide has been shown to catalyze such reactions, suggesting that palladium oxides could also be active. mdpi.com

Computational Design and Predictive Modeling for Catalytic Activity

In parallel with experimental work, computational chemistry offers a powerful tool for accelerating the discovery and optimization of catalysts. Techniques like Density Functional Theory (DFT) allow researchers to model catalytic processes at the atomic level, providing insights that can be difficult to obtain through experiments alone.

For this compound, computational modeling can be used to:

Screen Potential Catalysts: Theoretical calculations can rapidly screen different catalyst structures and compositions to predict their activity for specific reactions, such as the dry reforming of methane. acs.org

Elucidate Reaction Mechanisms: DFT can be used to map out the entire catalytic cycle, calculate the energy barriers for each step, and identify the rate-determining step. This has been used to investigate nonclassical reaction pathways in palladium catalysis. acs.orgmdpi.com

Understand Structure-Activity Relationships: By modeling how changes in the catalyst's morphology or electronic structure affect its interaction with reactants, researchers can develop a clearer understanding of what makes a catalyst effective. This knowledge can then guide the synthesis of improved catalysts. acs.org

The synergy between theoretical predictions and experimental verification will be key to designing the next generation of highly active and selective catalysts based on this compound. acs.org

Integration into Multifunctional Nanosystems

The future of catalysis lies not just in the catalyst itself, but in its integration into sophisticated, multifunctional systems. By immobilizing this compound nanoparticles on or within other materials, its stability, recyclability, and even its catalytic activity can be enhanced.

Examples of such nanosystems include:

Polymer-Stabilized Nanoparticles: Embedding palladium nanoparticles within polymers like polyvinyl alcohol (PVA) can prevent them from aggregating, which maintains their high surface area and catalytic activity. nih.gov Some of these polymer systems can be "thermoresponsive," allowing for the catalyst to be easily recovered after a reaction by a simple change in temperature. nih.gov

Supported Nanocatalysts: Dispersing the catalyst on high-surface-area supports like activated carbon, hydrotalcite, or reduced graphene oxide can improve its performance and durability. dtu.dkmdpi.com This approach is crucial for creating practical, heterogeneous catalysts for industrial applications.

Bimetallic Nanoparticles: Combining palladium with other metals, such as silver or copper, can create synergistic effects that lead to enhanced catalytic properties not seen in either metal alone. mdpi.com These bimetallic nanoclusters can be designed for specific reactions like Sonogashira couplings. mdpi.com

These integrated nanosystems move beyond a simple catalyst to create a "nanoreactor" environment, where the support material plays an active role in the catalytic process.

Sustainable and Cost-Effective Production Methodologies

As the demand for precious metal catalysts like palladium grows, developing sustainable and cost-effective production methods is paramount. nih.gov This is a major area of future research, driven by both economic and environmental concerns. acs.org

A key focus is on "green chemistry" approaches that minimize waste and avoid the use of toxic substances. One of the most innovative avenues is biotechnological synthesis. Researchers have discovered that certain microbes can take up soluble palladium ions (Pd(II)) from their environment and, through their natural metabolic processes, reduce them to form metallic palladium nanoparticles (Pd(0)). nih.gov These "bio-Pd" nanoparticles can then be oxidized to form the desired catalyst. This biological route operates at ambient temperature and pressure and eliminates the need for harsh chemical reducing agents and toxic organic solvents. nih.gov

Further research will aim to:

Optimize these bioprocesses for higher yields and better control over nanoparticle size and shape. nih.gov

Explore the use of different microorganisms and biological templates.

Develop methods for efficiently recovering and recycling the catalyst from industrial process streams, advancing a circular economy for precious metals. acs.org

By pursuing these green and sustainable methodologies, the scientific community aims to ensure that the benefits of advanced catalysts like this compound can be realized in an environmentally responsible and economically viable manner.

Q & A

Q. What are the standard synthesis protocols for palladium(II) oxide monohydrate (PdO·H₂O), and how are intermediates characterized?

PdO·H₂O is typically synthesized via hydrolysis of palladium(II) nitrate or chloride precursors under controlled pH and temperature. For example, [Pd(NH₃)₄]Cl₂·H₂O can be hydrolyzed in aqueous media to yield PdO·H₂O nanoparticles . Key intermediates are characterized using:

  • Elemental analysis (e.g., Pd content ≥75% in PdO·H₂O) .
  • Thermogravimetric analysis (TGA) to confirm hydration states .
  • X-ray diffraction (XRD) to verify crystallinity and phase purity .

Q. Which spectroscopic methods are most reliable for confirming the structure of PdO·H₂O?

  • FTIR spectroscopy : Detects O–H stretching (≈3400 cm⁻¹) and Pd–O vibrational modes (≈600 cm⁻¹) .
  • X-ray photoelectron spectroscopy (XPS) : Confirms Pd²⁺ oxidation state (binding energy ~336 eV for Pd 3d₅/₂) .
  • Mass spectrometry (MS) : Used to analyze decomposition products (e.g., m/z 347 [M⁺] for related Pd complexes) .

Q. How does PdO·H₂O compare to anhydrous PdO in catalytic applications?

PdO·H₂O exhibits enhanced surface reactivity due to hydroxyl groups, making it superior in oxidation reactions. For instance, it outperforms anhydrous PdO in aerobic oxidations of alcohols to aldehydes, achieving >90% yield under mild conditions (e.g., 80°C, air atmosphere) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic activities of PdO·H₂O?

Discrepancies in catalytic performance often arise from differences in:

  • Synthetic routes : Hydrothermal methods produce higher surface area PdO·H₂O (≈150 m²/g) compared to precipitation (≈50 m²/g) .
  • Precursor choice : Pd(NO₃)₂ yields smaller nanoparticles (≈5 nm) than PdCl₂ (≈20 nm), affecting turnover frequency .
  • Reaction conditions : Oxygen partial pressure and solvent polarity significantly influence Pd²⁺/Pd⁰ redox cycles .

Q. How can computational modeling guide the design of PdO·H₂O-based catalysts?

Density functional theory (DFT) studies predict that hydroxyl groups on PdO·H₂O stabilize transition states in C–H activation steps, reducing activation energy by 15–20 kJ/mol compared to PdO . Experimental validation involves kinetic isotope effects (KIE) and in situ Raman spectroscopy to track intermediate species .

Q. What are the critical factors in optimizing PdO·H₂O stability during prolonged catalytic cycles?

Degradation mechanisms include:

  • Hydration loss : TGA shows PdO·H₂O dehydrates above 150°C, forming inactive PdO .
  • Pd leaching : Inductively coupled plasma mass spectrometry (ICP-MS) detects Pd²⁺ in solution (<1 ppm after 10 cycles) when using acidic substrates . Mitigation strategies involve:
  • Support matrices : Silica or alumina supports reduce aggregation (e.g., 5 wt% PdO·H₂O/SiO₂ retains 95% activity after 20 cycles) .
  • pH control : Buffered systems (pH 7–9) minimize Pd dissolution .

Methodological Guidance

Q. How should researchers statistically optimize reaction parameters for PdO·H₂O-mediated transformations?

Use response surface methodology (RSM) with a central composite design:

  • Variables : Temperature (X₁), Pd loading (X₂), and reaction time (X₃).
  • Response : Yield or conversion efficiency. Example: A 3³ factorial design identified optimal conditions (X₁=80°C, X₂=2 mol%, X₃=6 h) for Suzuki-Miyaura coupling (R²=0.92) .

Q. What advanced analytical techniques quantify PdO·H₂O’s hydration dynamics?

  • In situ XRD : Tracks structural changes during dehydration (e.g., loss of H₂O at 120°C shifts diffraction peaks from 12.3° to 14.7° 2θ) .
  • Quartz crystal microbalance (QCM) : Measures real-time mass changes (±0.1 ng/cm²) under controlled humidity .

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